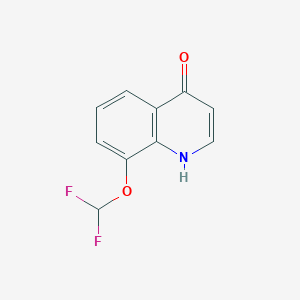

8-(Difluoromethoxy)-4-quinolinol

Description

Position of 4-Quinolinol Scaffolds in Advanced Organic and Medicinal Chemistry Research

The 4-quinolinol scaffold, a derivative of the quinoline (B57606) core, is a privileged structure in medicinal chemistry, recognized for its wide array of therapeutic applications. nih.govnih.gov Quinolines and their analogues are nitrogen-containing heterocyclic aromatic compounds that are present in numerous natural products and biologically active synthetic molecules. nih.govresearchgate.netnih.gov The versatility of the quinoline scaffold allows for functionalization at various positions, making it a valuable building block in drug design. nih.gov

Historically, the discovery of the antibacterial activity of nalidixic acid, a quinolone, spurred the development of the vast class of fluoroquinolone antibiotics. nih.gov Beyond their antibacterial prowess, 4-quinolinol derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, antifungal, anti-inflammatory, and antiparasitic properties. nih.govmdpi.comnih.govmdpi.com The ability of the 4-quinolinol core to interact with diverse biological targets, such as protein kinases and DNA gyrase, underscores its importance in the development of new therapeutic agents. nih.gov The structural rigidity and capacity for hydrogen bonding of the 4-quinolinol system contribute to its favorable pharmacodynamic interactions. nih.gov

The Difluoromethoxy Functional Group: Design Principles and Strategic Role in Contemporary Compound Development

The introduction of fluorine-containing functional groups is a widely employed strategy in modern drug design to enhance the physicochemical and biological properties of a lead compound. mdpi.comscilit.combohrium.com The difluoromethoxy group (-OCF2H) has emerged as a particularly valuable substituent due to its unique electronic properties and its role as a bioisostere. acs.orgnih.govwikipedia.org

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key tactic in medicinal chemistry to optimize drug-like properties. wikipedia.orgnih.govprinceton.edu The difluoromethoxy group is often considered a lipophilic hydrogen bond donor, potentially acting as a bioisostere for hydroxyl, thiol, or amine groups. acs.org This dual character allows it to modulate lipophilicity while also participating in hydrogen bonding interactions with biological targets, a feature that can enhance binding affinity and selectivity. acs.orgnih.gov

Research Imperatives and Prospective Contributions of Studies on 8-(Difluoromethoxy)-4-quinolinol

The strategic combination of the biologically active 4-quinolinol scaffold with the modulating difluoromethoxy group in this compound presents a compelling case for further research. Studies on this specific compound are driven by the imperative to explore novel chemical spaces and to develop new molecules with potentially enhanced therapeutic properties.

The prospective contributions of such studies are multifaceted. The placement of the difluoromethoxy group at the 8-position of the quinolinol ring could influence the molecule's interaction with various biological targets. For instance, in the context of anticancer research, this substitution could modulate the activity of 4-quinolinol derivatives that are known to target cancer cell lines. nih.gov Similarly, in the field of infectious diseases, the unique properties of the difluoromethoxy group could lead to novel antibacterial or antiviral agents with improved efficacy or resistance profiles. nih.govmdpi.com

Furthermore, the synthesis and characterization of this compound would provide valuable data for structure-activity relationship (SAR) studies. nih.gov Understanding how the difluoromethoxy group at this specific position affects the biological activity of the 4-quinolinol core can guide the design of future generations of more potent and selective drug candidates. The synthesis itself presents a challenge, as the introduction of the difluoromethoxy group can be non-trivial, and successful synthetic routes would be a valuable contribution to organic chemistry. nih.gov

While specific research on this compound is not extensively documented in publicly available literature, the established importance of its constituent parts provides a strong rationale for its investigation. The potential for this compound to exhibit novel or improved biological activities makes it a significant target for academic and industrial research in the pursuit of new chemical entities with therapeutic value.

Data Tables

Table 1: Properties of Key Functional Groups and Scaffolds

| Feature | 4-Quinolinol Scaffold | Difluoromethoxy (-OCF2H) Group |

| General Description | A nitrogen-containing heterocyclic aromatic compound. mdpi.comhmdb.ca | A fluorinated functional group. nih.gov |

| Key Role in Medicinal Chemistry | Privileged scaffold with a broad range of biological activities. nih.govnih.govresearchgate.net | Modulator of physicochemical and biological properties. mdpi.comscilit.combohrium.com |

| Common Biological Activities | Antibacterial, anticancer, antiviral, anti-inflammatory. nih.govnih.govmdpi.com | Can enhance metabolic stability and binding affinity. mdpi.comnih.gov |

| Notable Feature | Versatile for functionalization at multiple positions. nih.gov | Acts as a lipophilic hydrogen bond donor. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

8-(difluoromethoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-6-7(14)4-5-13-9(6)8/h1-5,10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFOMGCGOPIZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 Difluoromethoxy 4 Quinolinol and Its Structural Analogues

Synthetic Routes to the 4-Quinolinol Core

The quinolin-4-one, which exists in tautomeric equilibrium with 4-hydroxyquinoline (B1666331), is a foundational structure in numerous biologically active compounds. mdpi.comnih.gov Its synthesis has been a subject of extensive research for over a century, leading to a variety of powerful classical and modern methods. nih.gov

Classical and Modern Cyclocondensation Approaches to Quinolin-4-ones (e.g., Gould-Jacobs, Conrad-Limpach)

Classical cyclocondensation reactions remain highly relevant for the synthesis of the quinolin-4-one core, relying on the reaction of aniline (B41778) derivatives with 1,3-dicarbonyl compounds or their equivalents, typically under thermal conditions.

The Gould-Jacobs reaction , first reported in 1939, is a versatile method for preparing 4-hydroxyquinoline derivatives. mdpi.comiipseries.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The resulting anilidomethylenemalonic ester intermediate undergoes a thermal 6-electron cyclization, followed by saponification and decarboxylation to yield the 4-hydroxyquinoline product. mdpi.comwikipedia.org This method is particularly effective for anilines substituted with electron-donating groups at the meta-position. wikipedia.org The reaction often requires high temperatures, and modern approaches have utilized microwave irradiation to improve yields and dramatically shorten reaction times. jasco.rothieme-connect.com

The Conrad-Limpach synthesis , discovered in 1887, involves the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org This two-step process first forms an enamine intermediate. In the second step, the intermediate is subjected to high temperatures (around 250 °C) to induce an electrocyclic ring closure, which is the rate-determining step. nih.govwikipedia.org The reaction ultimately yields 4-hydroxyquinolines, though the product is often referred to as a 4-quinolone, its predominant keto tautomer. wikipedia.org The choice of high-boiling point solvents is critical for the success of the thermal cyclization. nih.gov

Table 1: Comparison of Classical Cyclocondensation Reactions

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |

|---|---|---|

| Aniline Reactant | Aniline or substituted aniline | Aniline or substituted aniline |

| Carbonyl Reactant | Alkoxy methylenemalonic ester (e.g., diethyl ethoxymethylenemalonate) | β-ketoester |

| Key Intermediate | Anilidomethylenemalonic ester | Schiff base / Enamine |

| Cyclization Condition | High temperature (thermal or microwave) mdpi.comjasco.ro | High temperature (~250 °C) wikipedia.org |

| Initial Product | 4-hydroxy-3-carboalkoxyquinoline mdpi.com | 4-hydroxyquinoline wikipedia.org |

Other classical methods include the Camps reaction, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides, offering a route to either quinolin-2-ones or quinolin-4-ones depending on the substrate and conditions. mdpi.com

Transition Metal-Catalyzed Syntheses for Quinoline (B57606) Derivatives

In recent decades, transition-metal catalysis has emerged as a dominant and powerful strategy for synthesizing complex heterocyclic compounds, including quinolines. ias.ac.inresearchgate.net These methods offer advantages over classical routes by providing access to diverse molecular libraries from readily available starting materials, often with greater efficiency and functional group tolerance. ias.ac.in

A variety of transition metals, including copper, palladium, iron, and cobalt, have been employed to catalyze the formation of the quinoline scaffold. ias.ac.inorganic-chemistry.orgnih.gov

Copper-catalyzed reactions are prominent, enabling the synthesis of 4-quinolones from simple anilines and alkynes under mild conditions. organic-chemistry.org Other copper-catalyzed methods involve the heterocyclization of 1-(2-halophenyl)-2-en-3-amin-1-ones or a one-pot synthesis from 2-aminobenzoates and β-substituted α,β-unsaturated ketones. organic-chemistry.org

Iron-catalyzed methods include the reaction of arylnitrones with vinyl acetates or a one-pot, three-component coupling of anilines, aldehydes, and nitroalkanes. ias.ac.inrsc.org

Palladium-catalyzed carbonylative Sonogashira/cyclization sequences provide a route to functionalized 4-quinolones from 2-iodoanilines and alkynes, using a solid source of carbon monoxide. organic-chemistry.org

Cobalt-catalyzed C-H coupling of enaminones with dioxazolones, followed by deacylation, also affords the quinolone scaffold. organic-chemistry.org

These catalytic systems often proceed through mechanisms involving C-H functionalization, C-N/C-C bond formation, and oxidative cyclization. ias.ac.inacs.org

Multicomponent and Combinatorial Methods for Diverse Quinoline Libraries

Multicomponent reactions (MCRs) and combinatorial synthesis are highly efficient strategies for rapidly generating large libraries of complex molecules from simple starting materials. rsc.orgacs.org These approaches are prized for their high atom economy, operational simplicity, and ability to create significant molecular diversity in a single step. rsc.orgrsc.org

Multicomponent reactions for quinoline synthesis involve combining three or more reactants in a single pot to form the desired heterocyclic product. rsc.org Several named MCRs, such as the Povarov reaction (a [4+2] cycloaddition of imines and olefins), have been adapted for this purpose. rsc.orgrsc.org For instance, a one-pot methodology catalyzed by FeCl₃ can achieve a three-component coupling of anilines, aldehydes, and nitroalkanes to produce 2-arylquinolines. rsc.org The use of water as a green solvent has also been explored for MCRs leading to quinoline derivatives. iicbe.org

Combinatorial synthesis aims to produce large chemical libraries for screening purposes, such as in drug discovery. acs.orgwikipedia.org A novel approach utilizes a polymer-supported scandium catalyst for a three-component coupling of aldehydes, aromatic amines, and alkenes or alkynes. acs.org This method is advantageous because the catalyst is water-tolerant, easily recoverable, and can be used to rapidly prepare a large number of quinoline derivatives in substantial quantities. acs.org The use of mixture-based synthetic combinatorial libraries allows for the assessment of millions of compounds by testing a much smaller number of samples. nih.gov

Regioselective Introduction of the Difluoromethoxy Moiety

The difluoromethoxy (OCF₂) group is a privileged functional group in medicinal chemistry, acting as a lipophilic hydrogen-bond donor and enhancing metabolic stability and binding affinity. nih.govsci-hub.se Its introduction onto a molecule like 4-quinolinol can be achieved through several strategies, primarily involving either the modification of a precursor bearing a hydroxyl group or the direct C-H functionalization of the aromatic ring.

O-Difluoromethylation Strategies on Phenolic Precursors

The most common strategy for synthesizing aryl difluoromethyl ethers involves the O-difluoromethylation of the corresponding phenols. rsc.org This approach would begin with an 8-hydroxy-4-quinolinol precursor, ensuring perfect regioselectivity. The key is the generation of difluorocarbene (:CF₂), which is then trapped by the phenoxide.

A practical and widely used method employs a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. sci-hub.seacs.orgnih.gov The reaction is typically carried out in the presence of a base, such as lithium hydroxide, and is compatible with a wide array of functional groups, including esters, amides, and halides. sci-hub.seacs.org Heterocyclic phenols, including quinolinones, are well-tolerated substrates for this transformation. sci-hub.se Another approach involves the in-situ generation of difluorocarbene from reagents like difluorobromoacetic acid, which can be achieved under visible-light photocatalytic conditions. nih.gov

Table 2: Selected Reagents for O-Difluoromethylation of Phenols

| Reagent/Precursor | Conditions | Key Features |

|---|---|---|

| S-(difluoromethyl)sulfonium salt | Base (e.g., LiOH) sci-hub.seacs.org | Bench-stable reagent, broad functional group tolerance. sci-hub.se |

| Difluorobromoacetic acid (BrCF₂CO₂H) | fac-Ir(ppy)₃, visible light nih.gov | Mild conditions, photocatalytic generation of :CF₂. nih.gov |

| Chlorodifluoromethane (B1668795) (ClCF₂H) | Base (e.g., NaOH), phase-transfer catalyst | Traditional method, uses gaseous reagent. |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Catalyst (e.g., NaI) | Source of difluorocarbene. |

Photoredox-Catalyzed and Radical Difluoromethoxylation for Aromatic Systems

A more recent and powerful strategy for introducing the difluoromethoxy group is through direct C–H functionalization, which avoids the need for a pre-functionalized phenolic substrate. nih.govrsc.org This is achieved through radical-based aromatic substitution enabled by photoredox catalysis.

This approach involves the generation of the highly reactive difluoromethoxy radical (•OCF₂H) under mild, room-temperature conditions. nih.govrsc.org A redox-active difluoromethoxylating reagent is activated by a photocatalyst (such as an iridium or ruthenium complex) upon irradiation with visible light. nih.govrsc.org The photocatalyst undergoes a single electron transfer (SET) to the reagent, which then fragments to release the •OCF₂H radical. rsc.org This radical adds to the aromatic ring of the substrate (e.g., 4-quinolinol), forming a cyclohexadienyl radical intermediate, which is then oxidized and deprotonated to yield the final difluoromethoxylated product. rsc.orgrsc.org

This method is operationally simple and tolerates a wide variety of functional groups and complex, biorelevant molecules, making it suitable for late-stage functionalization. nih.govrsc.org While powerful, a key challenge in applying this method directly to an unsubstituted quinolinol core would be controlling the regioselectivity of the radical addition, which could potentially yield a mixture of isomers. nih.gov

Integrated Synthetic Approaches for 8-(Difluoromethoxy)-4-quinolinol and Fluorinated Quinolinol Derivatives

The synthesis of this compound can be approached through two primary strategic pathways: the modification of a pre-formed quinolinol ring system or the cyclization of an acyclic precursor already bearing the desired difluoromethoxy substituent. Each approach presents distinct advantages and challenges.

Strategic Functionalization of Pre-formed Quinolinol Scaffolds

The direct introduction of a difluoromethoxy group onto the 8-position of a 4-quinolinol core represents a convergent synthetic strategy. This approach would ideally begin with the commercially available 8-hydroxy-4-quinolinol. The key transformation is the difluoromethylation of the phenolic hydroxyl group.

While direct C-O difluoromethylation of phenols can be challenging, various reagents have been developed for this purpose. A common method involves the use of a difluoromethylating agent such as chlorodifluoromethane (Freon 22) or sodium chlorodifluoroacetate under basic conditions. However, these reactions often require harsh conditions and can suffer from low yields and the formation of byproducts.

More recently, electrophilic difluoromethylating reagents have been developed, although their application in the direct O-difluoromethylation of complex heterocyclic systems like 8-hydroxy-4-quinolinol is not extensively documented. A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Direct Difluoromethylation of 8-Hydroxy-4-quinolinol

| Step | Reactant | Reagent | Product | Notes |

| 1 | 8-Hydroxy-4-quinolinol | Difluoromethylating Agent (e.g., TMSCF2Br, Pd-catalyst) | This compound | This represents a potential but less documented route that would require significant optimization. |

A notable study on the N-difluoromethylation of pyridones and quinolones using ethyl bromodifluoroacetate highlights a potential avenue for functionalization, though it targets the nitrogen atom rather than a hydroxyl group. researchgate.net This suggests that the reactivity of the quinolinol system towards such reagents would need careful consideration to achieve selective O-alkylation.

Cyclization Involving Difluoromethoxy-Substituted Intermediates

A more robust and widely applicable strategy for the synthesis of this compound involves the construction of the quinoline ring from an aniline precursor that already contains the 8-(difluoromethoxy) group. The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM). wikipedia.orgwikipedia.org

This synthetic route would commence with 2-(difluoromethoxy)aniline (B1298309). The synthesis proceeds through three key steps:

Condensation: 2-(Difluoromethoxy)aniline is condensed with diethyl ethoxymethylenemalonate to form the intermediate, diethyl 2-(((2-(difluoromethoxy)phenyl)amino)methylene)malonate. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling solvent.

Thermal Cyclization: The resulting enamine intermediate undergoes a thermal intramolecular cyclization to form the ethyl ester of 8-(difluoromethoxy)-4-hydroxyquinoline-3-carboxylic acid. This step requires high temperatures, often in the range of 250 °C, and is typically performed in a high-boiling solvent like diphenyl ether to facilitate the reaction and improve yields. nih.gov

Saponification and Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid using a base, such as sodium hydroxide. Subsequent acidification and heating lead to the decarboxylation of the 3-carboxylic acid group, yielding the final product, this compound.

Table 2: Gould-Jacobs Synthesis of this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Typical Conditions |

| 1 | 2-(Difluoromethoxy)aniline | Diethyl ethoxymethylenemalonate | Diethyl 2-(((2-(difluoromethoxy)phenyl)amino)methylene)malonate | Heat, neat or high-boiling solvent |

| 2 | Diethyl 2-(((2-(difluoromethoxy)phenyl)amino)methylene)malonate | Heat | Ethyl 8-(difluoromethoxy)-4-hydroxyquinoline-3-carboxylate | High-boiling solvent (e.g., diphenyl ether), ~250 °C |

| 3 | Ethyl 8-(difluoromethoxy)-4-hydroxyquinoline-3-carboxylate | 1. NaOH (aq) 2. HCl (aq), Heat | This compound | 1. Reflux 2. Acidification and heat |

The Conrad-Limpach synthesis provides an alternative cyclization strategy, which involves the reaction of an aniline with a β-ketoester. jptcp.comvcu.edu In the context of synthesizing our target molecule, 2-(difluoromethoxy)aniline would be reacted with ethyl acetoacetate. Depending on the reaction conditions (kinetic vs. thermodynamic control), this could lead to the formation of either a 4-hydroxyquinoline or a 2-hydroxyquinoline (B72897) isomer. To favor the 4-hydroxyquinoline, the reaction is typically carried out at lower temperatures to form the β-aminoacrylate intermediate, which is then cyclized at a higher temperature. jptcp.com

The versatility of these cyclization methods allows for the synthesis of a wide range of fluorinated quinolinol derivatives by simply varying the substituted aniline used as the starting material.

Advanced Spectroscopic and Physico Chemical Characterization of 8 Difluoromethoxy 4 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 8-(Difluoromethoxy)-4-quinolinol by providing information about the chemical environment of each hydrogen, carbon, and fluorine atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and a characteristic signal for the difluoromethoxy group. The aromatic region would display a set of multiplets corresponding to the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system. uncw.edu The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing difluoromethoxy group. The single proton of the -OCF₂H group is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the nine carbons of the quinoline ring system and one for the difluoromethoxy carbon. The chemical shifts are influenced by the attached functional groups; for instance, the carbon attached to the hydroxyl group (C4) and the carbon attached to the difluoromethoxy group (C8) would be significantly shifted. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet, corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, split by the single proton. The chemical shift of this signal is characteristic of the -OCF₂H moiety. ucsb.edumagritek.com The large chemical shift range in ¹⁹F NMR makes it a sensitive probe for the local electronic environment. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) are relative to standard references (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

|---|---|---|---|---|

| ¹H | 10.0 - 11.0 | Broad Singlet | - | OH |

| ¹H | 7.0 - 8.5 | Multiplets | Hz | Aromatic CH |

| ¹H | 6.5 - 7.5 | Triplet | JHF ≈ 74 Hz | OCF₂H |

| ¹³C | 170 - 180 | Singlet | - | C4-OH |

| ¹³C | 140 - 150 | Singlet | - | Aromatic C-N, C-O |

| ¹³C | 110 - 140 | Multiplets | - | Aromatic CH and C-C |

| ¹³C | 115 - 125 | Triplet | JCF ≈ 260 Hz | OC F₂H |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the bonding framework of the molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely involved in intermolecular hydrogen bonding. researchgate.net Vibrations corresponding to the aromatic C-H stretching would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1650-1450 cm⁻¹ region. researchgate.net Strong absorptions corresponding to C-O stretching (both aryl-ether and phenol) would be observed in the 1250-1000 cm⁻¹ range. Crucially, the C-F stretching vibrations of the difluoromethoxy group would produce intense bands, typically in the 1100-1000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations, especially the symmetric "ring breathing" modes, are expected to be strong in the Raman spectrum. mdpi.comnih.gov The C-F bonds will also show characteristic Raman signals. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | Weak | O-H Stretch (Hydrogen-bonded) |

| 3100 - 3000 | Medium | Strong | Aromatic C-H Stretch |

| 1650 - 1550 | Medium-Strong | Medium-Strong | C=N Stretch (Quinoline) |

| 1600 - 1450 | Medium-Strong | Strong | Aromatic C=C Ring Stretch |

| 1260 - 1200 | Strong | Medium | Aryl C-O Stretch (Phenol) |

| 1150 - 1050 | Very Strong | Medium | C-F Stretch (Difluoromethoxy) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical behavior of the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound, like other quinoline derivatives, is expected to display two or three main absorption bands in the ultraviolet region, typically between 230 and 400 nm. nih.govijims.com These bands arise from π→π* electronic transitions within the aromatic quinoline system. The position and intensity of these bands are sensitive to the substituents on the ring. mdpi.com The presence of the hydroxyl and difluoromethoxy groups will influence the energy of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to the parent 4-quinolinol structure. researchgate.net The solvent environment can also play a significant role, with polar solvents potentially causing shifts in the absorption bands.

Fluorescence Spectroscopy: Many quinoline derivatives, particularly 8-hydroxyquinoline (B1678124), are known to be fluorescent. mdpi.comresearchgate.net The fluorescence arises from the radiative decay of the molecule from its first excited singlet state back to the ground state. The emission wavelength is typically longer (red-shifted) than the absorption wavelength. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. These properties can be highly sensitive to the molecular environment, including solvent polarity and the presence of metal ions, with which many quinolinol compounds are known to form fluorescent complexes. nih.govnih.gov The introduction of the difluoromethoxy group may modulate these fluorescent properties.

Table 3: Expected Electronic Absorption Data for this compound

| Spectral Region | Wavelength Range (nm) | Type of Transition |

|---|---|---|

| UV-C / UV-B | 230 - 280 | π→π* (Benzoyl system) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the confirmation of its elemental formula (C₁₀H₇F₂NO₂). Furthermore, analysis of the fragmentation pattern provides valuable structural information. Upon ionization, the molecular ion [M]⁺ or protonated molecule [M+H]⁺ will undergo characteristic fragmentation. Expected fragmentation pathways include the loss of the difluoromethoxy group (•CHF₂O), cleavage of the ether bond, and sequential loss of small neutral molecules like carbon monoxide (CO) and hydrogen cyanide (HCN) from the quinoline ring structure.

Table 4: Predicted HRMS Data for this compound

| m/z (Calculated) | Formula | Description |

|---|---|---|

| 212.0514 | [C₁₀H₈F₂NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 192.0565 | [C₁₀H₈NO₂]⁺ | [M+H - F₂]⁺ (unlikely direct loss) |

| 146.0597 | [C₉H₈NO]⁺ | [M+H - CHF₂O]⁺ |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise bond lengths, bond angles, and torsional angles. nih.gov It would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., between the hydroxyl group and the quinoline nitrogen of an adjacent molecule) and potential π-π stacking interactions between the aromatic rings. researchgate.net This information is crucial for understanding the supramolecular architecture.

Powder XRD (PXRD): For polycrystalline samples, powder XRD provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase or polymorph. govinfo.govnih.gov While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for phase identification, purity assessment, and studying crystalline stability. ekb.egmdpi.com The pattern consists of a series of peaks at specific diffraction angles (2θ), which are determined by the crystal lattice parameters.

Table 5: Hypothetical Crystallographic Data for this compound This data is illustrative and would need to be determined experimentally.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A common crystal system for such molecules. researchgate.net |

| Space Group | P2₁/c | A common centrosymmetric space group. |

| a (Å) | 7.5 | Unit cell dimension |

| b (Å) | 10.2 | Unit cell dimension |

| c (Å) | 12.5 | Unit cell dimension |

| β (°) | 95.5 | Unit cell angle |

| Z | 4 | Number of molecules per unit cell |

Thermal Analysis (Thermogravimetric and Differential Thermogravimetric) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG), are used to evaluate the thermal stability and decomposition profile of the compound. uni-siegen.deeag.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. abo.fi A TGA curve for this compound would show a plateau at lower temperatures, indicating thermal stability. As the temperature increases, one or more sharp drops in mass would occur, corresponding to decomposition events. The temperatures at which these mass losses occur provide information about the compound's thermal stability.

Differential Thermogravimetric (DTG) Analysis: The DTG curve is the first derivative of the TGA curve, plotting the rate of mass change versus temperature. Peaks on the DTG curve correspond to the points of maximum rate of decomposition, making it easier to identify the onset and completion temperatures of thermal events that might appear as subtle steps in the TGA curve. ekb.eg This allows for a more detailed analysis of the decomposition pathway.

Table 6: Predicted Thermal Analysis Data for this compound

| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Description |

|---|---|---|---|

| 25 - 200 | ~0% | - | Compound is thermally stable |

| 200 - 350 | ~38% | ~280 | Initial decomposition, possible loss of the -OCF₂H group |

Computational Chemistry and Theoretical Modeling of 8 Difluoromethoxy 4 Quinolinol

Density Functional Theory (DFT) Calculations for Electronic Properties and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics used to investigate the electronic structure of molecules. wikipedia.org For compounds like 8-(Difluoromethoxy)-4-quinolinol, DFT calculations are employed to determine optimized molecular geometry, electronic properties, and reactivity descriptors.

Detailed Research Findings: Studies on related 8-hydroxyquinoline (B1678124) derivatives consistently utilize DFT methods, often with the B3LYP functional, to analyze their structural and electronic characteristics. researchgate.netscirp.orgresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

The analysis also extends to generating molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. While specific data for this compound is not present in the searched literature, the expected findings would follow this established methodology.

Table 4.1.1: Representative Electronic Properties Calculated for a Quinolinol Scaffold using DFT Note: This table is illustrative and based on typical values for related compounds, not specific experimental or calculated data for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Correlates with the ability to donate electrons |

| LUMO Energy | -1.5 to -2.5 eV | Correlates with the ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and stability |

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can reveal its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov

Detailed Research Findings: While specific MD simulations for this compound were not found, this technique is frequently applied to drug candidates to understand how they behave in a physiological environment. researchgate.net An MD simulation would model the molecule's dynamic behavior, including the rotation of the difluoromethoxy group and the potential for intramolecular hydrogen bonding. The simulation provides insights into the stability of different conformations and the energetic barriers between them, which is crucial for understanding how the molecule might adapt its shape to bind to a target. nih.gov

Molecular Docking Studies for Predicted Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a potential drug molecule, such as this compound, might interact with a protein target. nih.gov

Detailed Research Findings: Numerous studies have performed molecular docking on 8-hydroxyquinoline derivatives to elucidate their mechanism of action against various biological targets, including enzymes and receptors involved in cancer and infectious diseases. researchgate.netnih.govnih.gov These studies typically report a binding affinity score (e.g., in kcal/mol) and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's active site. For this compound, docking studies would be essential to hypothesize its potential biological targets and guide the synthesis of more potent analogs.

Table 4.3.1: Illustrative Molecular Docking Results for a Quinolinol Ligand with a Kinase Target Note: This table is a representative example. The target and findings are hypothetical for this compound.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| EGFR Kinase (e.g., 2JIT) | -8.5 | MET793 | Hydrogen Bond (H-bond) |

| LYS745 | Hydrogen Bond (H-bond) | ||

| LEU844 | Hydrophobic Interaction |

Theoretical Prediction of Spectroscopic Signatures and Chemical Shifts

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, including NMR (¹H and ¹³C) chemical shifts and IR vibrational frequencies. scirp.orgresearchgate.net These theoretical predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Detailed Research Findings: For derivatives of 8-hydroxyquinoline, researchers have successfully correlated theoretically calculated spectra with experimental data. mdpi.comnih.gov The calculations help assign specific peaks in the spectra to corresponding atoms or vibrational modes in the molecule. For instance, the characteristic IR bands for O-H and C-F stretching or the chemical shifts of aromatic protons and carbons in the quinoline (B57606) ring system can be predicted. Comparing the calculated and experimental spectra helps to validate both the synthesis of the compound and the computational model used. nih.gov

Mechanistic Computational Studies of Chemical Reactions and Transformations

Computational chemistry can be used to model reaction pathways and transition states, providing a deeper understanding of chemical reactivity and transformation mechanisms. This can include modeling the synthesis of a compound or its metabolic degradation.

Detailed Research Findings: While no specific mechanistic studies for this compound were identified in the search results, computational approaches have been used to investigate reaction mechanisms for related heterocyclic systems. Such studies would typically involve locating the transition state structures for key reaction steps and calculating the activation energies to determine the most probable reaction pathway. For this compound, this could be applied to understand its synthesis from precursors or to predict its metabolic fate.

In Silico Pharmacokinetic and Toxicological Profiling (ADMET Prediction)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. computabio.comnih.gov This early-stage assessment is critical in drug discovery to filter out candidates with unfavorable profiles, saving time and resources. sci-hub.senih.gov

Detailed Research Findings: A variety of open-access and commercial software tools are available to predict the ADMET properties of drug candidates. nih.govnih.gov These tools analyze a molecule's structure to predict properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (which are key for metabolism), and potential toxicities such as cardiotoxicity or mutagenicity. researchgate.net An ADMET profile for this compound would be essential for evaluating its potential as a drug.

Table 4.6.1: Representative In Silico ADMET Prediction for a Drug-like Molecule Note: This table is illustrative of the parameters that would be assessed for this compound.

| ADMET Property | Predicted Outcome | Importance in Drug Development |

|---|---|---|

| Human Intestinal Absorption | High | Predicts oral bioavailability |

| Blood-Brain Barrier (BBB) Penetration | Low / High (depending on target) | Determines if the compound can act on the central nervous system |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| hERG Inhibition | Low risk | Predicts potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Predicts carcinogenic potential |

| Lipinski's Rule of Five | Compliant (0 violations) | Indicates drug-likeness and potential for oral absorption |

Molecular Mechanisms of Theoretical Bioactivity and Structure Activity Relationships Sar for 8 Difluoromethoxy 4 Quinolinol

Bioisosteric Role of the Difluoromethoxy Group in Molecular Design.researchgate.netinformahealthcare.comtandfonline.comsci-hub.se

The difluoromethyl group (CF₂H) has garnered significant interest in medicinal chemistry as a bioisostere for other functional groups like hydroxyl, thiol, or amide groups. researchgate.net Its incorporation into a molecule like 8-(difluoromethoxy)-4-quinolinol can significantly influence its physicochemical properties and, consequently, its theoretical biological activity. informahealthcare.comtandfonline.comsci-hub.se

The difluoromethoxy group is considered a "lipophilic hydrogen bond donor". researchgate.neth1.coacs.orgnih.gov This dual character arises from the polarized C-H bond due to the presence of two highly electronegative fluorine atoms, which allows it to act as a weak hydrogen bond donor. researchgate.net This hydrogen bonding capability is comparable to that of thiophenol, aniline (B41778), and amine groups, though not as strong as a hydroxyl group. researchgate.neth1.coacs.orgnih.gov

Table 1: Theoretical Physicochemical Properties Influenced by the Difluoromethoxy Group

| Property | Influence of Difluoromethoxy Group | Reference |

| Hydrogen Bonding | Acts as a weak hydrogen bond donor. | researchgate.neth1.conih.gov |

| Lipophilicity (logP) | Generally increases lipophilicity, but the effect is variable. | researchgate.netacs.orgnih.gov |

A key advantage of incorporating the difluoromethoxy group in drug design is its potential to enhance metabolic stability. nih.govnih.gov The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group less susceptible to oxidative metabolism, such as O-demethylation, which is a common metabolic pathway for methoxy (B1213986) groups. nih.gov This increased stability can lead to improved bioavailability. nih.gov

The enhanced lipophilicity and the ability to act as a hydrogen bond donor conferred by the difluoromethoxy group can also theoretically improve cellular membrane permeability. researchgate.netnih.govresearchgate.net Better membrane permeability is a crucial factor for a molecule to reach its intracellular target. researchgate.net Studies on other fluorinated compounds have shown that gem-difluorination can either have no effect or slightly improve metabolic stability. nih.gov

Metal Coordination Chemistry of Quinolinol Derivatives and its Theoretical Biological Relevance.nih.govnih.govresearchgate.netnih.gov

The 4-quinolinol moiety in this compound is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), a well-known metal chelator. nih.gov The ability of quinolinol derivatives to bind metal ions is a significant aspect of their theoretical biological activity. nih.govnih.govresearchgate.net

Quinolinol derivatives typically act as bidentate ligands, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. nih.govresearchgate.net The stoichiometry of the resulting metal complexes is often 1:2 (metal:ligand), although 1:1 complexes are also possible. acs.orgresearchgate.net The geometry of these complexes can vary depending on the metal ion and its coordination number, with common geometries being square planar or octahedral. acs.orgresearchgate.net For instance, Cu(II) complexes with quinoline derivatives have been synthesized in both 1:1 and 1:2 molar ratios. acs.org Similarly, various 3d transition metal complexes with a julolidine–quinoline based ligand have been shown to form mononuclear or dinuclear structures with different metal-to-ligand ratios. rsc.org

Table 2: Theoretical Metal Complex Formation with this compound

| Metal Ion | Potential Stoichiometry (Metal:Ligand) | Potential Geometry | Reference |

| Cu(II) | 1:1, 1:2 | Square Planar, Octahedral | acs.orgresearchgate.net |

| Zn(II) | 1:1, 1:2 | Square-Pyramidal, Octahedral | nih.govnih.gov |

| Fe(III) | 1:2 | Octahedral | nih.govnih.gov |

| Al(III) | 1:3 | Octahedral | nih.gov |

| Ru(II) | 1:2 | Octahedral | nih.gov |

The ability to chelate metal ions suggests that this compound could theoretically disrupt metal homeostasis in biological systems. nih.govnih.gov Metal ions are essential cofactors for many enzymes, and their chelation can lead to enzyme inhibition. nih.gov For example, the disruption of zinc homeostasis by a chelating agent can inhibit zinc-dependent metalloenzymes. nih.gov The lipophilic nature of the this compound would facilitate its transport across cell membranes, allowing it to access intracellular metal ions. nih.gov The efficacy of iron chelators, for instance, has been linked to their partition coefficients, which determine their ability to penetrate cells. researchgate.net

Theoretical Mechanistic Pathways of Enzyme Inhibition and Receptor Modulation (e.g., Cholinesterases, MAO-B, HIV-1 Integrase-LEDGF/p75).nih.govnih.govacs.orgkuleuven.beuniroma1.ituniroma1.itmdpi.comnih.govresearchgate.netnih.govunical.itnih.govrsc.orgresearchgate.netcriver.com

The quinoline scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs. nih.gov Derivatives of quinoline have been investigated as inhibitors of various enzymes and receptors.

Cholinesterases: Quinoline derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.govresearchgate.netunical.itnih.gov The inhibitory mechanism often involves binding to the catalytic and/or peripheral anionic site of the enzyme. mdpi.com

Monoamine Oxidase B (MAO-B): Quinoline-based compounds have shown potent and selective inhibitory activity against MAO-B, an enzyme involved in the degradation of dopamine (B1211576) and a target for the treatment of Parkinson's disease. nih.govnih.govrsc.orgresearchgate.netcriver.com The quinoline core is considered crucial for the binding affinity to the enzyme. researchgate.net Structure-activity relationship (SAR) studies suggest that electron-donating groups on the quinoline ring can facilitate hydrogen bond interactions with key amino acid residues in the active site of MAO-B. researchgate.net

HIV-1 Integrase-LEDGF/p75: 8-Hydroxyquinoline derivatives have been identified as inhibitors of the interaction between HIV-1 integrase (IN) and the host protein LEDGF/p75, which is a critical step in the viral replication cycle. nih.govacs.orgkuleuven.be These inhibitors are allosteric, targeting the protein-protein interface. nih.gov Molecular docking studies have shown that the 8-hydroxyquinoline scaffold can form hydrogen bonds with key residues at the IN-LEDGF/p75 interface. nih.gov Quinolinonyl derivatives have also been explored as dual inhibitors of the HIV-1 integrase catalytic site and integrase-RNA interactions. uniroma1.ituniroma1.it

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analyses of Fluorinated Quinolinols

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are pivotal in medicinal chemistry for deciphering the intricate connections between the chemical structure of a compound and its biological activity. For fluorinated quinolinols, these analyses provide a framework for understanding how modifications to the quinolinol scaffold influence their theoretical bioactivity. By systematically altering substituents and their positions, researchers can build models that predict the potency and efficacy of new analogues, thereby guiding the rational design of more effective therapeutic agents.

Positional and Substituent Effects on Predicted Biological Potency

The biological activity of quinolinol derivatives is highly sensitive to the nature and position of various substituents on the core structure. Research into the anti-feline immunodeficiency virus (FIV) properties of 8-(difluoromethoxy)-4-quinolone derivatives has illuminated key structural requirements for their inhibitory activity.

A critical determinant of activity is the presence of a carboxyl group at the C-3 position of the quinolone ring. nih.govresearchgate.net This feature is considered indispensable for the anti-FIV activity of these compounds. researchgate.net Furthermore, modifications at the C-7 position, specifically on the piperazinyl moiety, have been shown to significantly impact potency. The introduction of an aromatic substituent at the C-4 position of the piperazinyl group is another crucial factor for enhancing anti-FIV activity. nih.govresearchgate.net

The following table details the structure-activity relationships of various 8-(difluoromethoxy)-4-quinolone derivatives, highlighting the effects of different substituents on their anti-FIV activity.

Table 1: Positional and Substituent Effects on Anti-FIV Activity of 8-(Difluoromethoxy)-4-quinolone Derivatives

| Compound | N-1 Substituent | C-7 Piperazinyl Substituent | 50% Inhibitory Concentration (IC₅₀) (µM) |

|---|---|---|---|

| 1 | Cyclopropyl | H | >43 |

| 2 | Cyclopropyl | Methyl | >43 |

| 3 | Cyclopropyl | 4-Fluorophenyl | 0.14 |

| 4 | Cyclopropyl | 4-(2-Thienyl) | 0.094 |

| 5 | Ethyl | 4-(4-Fluorophenyl) | 0.97 |

| 6 | tert-Butyl | 4-(4-Fluorophenyl) | >43 |

Data sourced from Kashiwase et al. (2000) researchgate.net

Comparative Bioactivity Analysis of Difluoromethoxy vs. other Fluorinated and Non-Fluorinated Analogues

The introduction of fluorine-containing groups, such as the difluoromethoxy group at the C-8 position, can significantly influence the physicochemical properties and, consequently, the biological activity of quinolinol derivatives. mdpi.comresearchgate.net The difluoromethoxy group is often used as a bioisosteric replacement for other substituents to enhance metabolic stability and membrane permeability.

In the context of anti-FIV agents, a comparative analysis of quinolone derivatives with different substituents at the C-8 position reveals the importance of the difluoromethoxy group for potent activity. Analogues with a fluorine or a methoxy group at the C-8 position have been synthesized and evaluated alongside the 8-difluoromethoxy derivatives.

The results indicate that the 8-difluoromethoxy substituent generally confers superior anti-FIV activity compared to both the 8-fluoro and 8-methoxy analogues. This suggests that the electronic and steric properties of the difluoromethoxy group are particularly favorable for the interaction of these compounds with their biological target.

The following table provides a comparative bioactivity analysis of 8-substituted quinolone derivatives against FIV.

Table 2: Comparative Bioactivity of 8-Substituted Quinolone Derivatives against FIV

| Compound | C-8 Substituent | N-1 Substituent | C-7 Piperazinyl Substituent | 50% Inhibitory Concentration (IC₅₀) (µM) |

|---|---|---|---|---|

| 3 | OCHF₂ | Cyclopropyl | 4-(4-Fluorophenyl) | 0.14 |

| 7 | F | Cyclopropyl | 4-(4-Fluorophenyl) | 0.35 |

| 8 | OCH₃ | Cyclopropyl | 4-(4-Fluorophenyl) | 1.8 |

Data sourced from Kashiwase et al. (2000) researchgate.net

Advanced Non Therapeutic and Materials Science Applications of 8 Difluoromethoxy 4 Quinolinol

Applications in Organic Optoelectronics and Light-Emitting Materials (e.g., OLEDs)

Quinoline (B57606) derivatives are foundational in the development of organic light-emitting diodes (OLEDs) due to their excellent charge carrier mobility and ability to form stable metal complexes with electroluminescent properties. smolecule.commdpi.com Metal-quinoline complexes, such as those formed with zinc (ZnQ2) and aluminum (AlQ3), are key components in the emissive layers of OLEDs. mdpi.com The formation of these metal complexes is crucial as it enhances the stability and performance of the organic semiconductor materials. mdpi.com

The incorporation of a difluoromethoxy group into the quinoline structure, as seen in 8-(Difluoromethoxy)-4-quinolinol, can modulate the electronic properties of the molecule. This strategic fluorination can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for designing efficient OLED devices. While direct studies on this compound in OLEDs are not extensively detailed in the provided results, the known utility of its parent structure, 8-hydroxyquinoline (B1678124), in forming luminescent metal chelates suggests its potential. mdpi.comcore.ac.uk The ability of 8-hydroxyquinoline derivatives to form complexes with metal ions makes them candidates for developing new materials with electroluminescent properties useful in electronic devices. smolecule.com The difluoromethoxy substituent can enhance the stability and tune the emission wavelength of these materials, making them promising for next-generation displays and lighting.

Rational Design of Fluorescent Chemosensors for Specific Ions and Analytes

The 8-hydroxyquinoline framework is a well-established platform for the design of fluorescent chemosensors. core.ac.uknih.govnih.gov These sensors operate on the principle of fluorescence modulation upon binding to a specific analyte, such as a metal ion. The introduction of the difluoromethoxy group in this compound can enhance its properties as a chemosensor by altering its binding affinity, selectivity, and photophysical response.

Derivatives of 8-hydroxyquinoline have been successfully employed as fluorescent sensors for various metal ions, including zinc (Zn2+), magnesium (Mg2+), mercury (Hg2+), and copper (Cu2+). core.ac.uknih.govnih.gov These sensors are valuable for their potential applications in environmental monitoring and biological imaging. nih.gov The design of these chemosensors often involves modifying the 8-hydroxyquinoline structure to fine-tune its recognition and signaling properties.

Table 1: Examples of 8-Hydroxyquinoline Derivatives as Fluorescent Chemosensors

| Derivative Type | Target Analyte(s) | Key Feature |

| Diaza-18-crown-6 hydroxyquinoline | Mg2+ | High selectivity over Ca2+ |

| 8-Hydroxyquinoline benzoate (B1203000) | Hg2+, Cu2+ | Significant fluorescence enhancement upon metal binding |

| General 8-Hydroxyquinoline derivative | Zn2+ | Selective for Zn2+ over Cd2+ |

The sensing mechanism of 8-hydroxyquinoline-based fluorescent chemosensors typically involves chelation between the hydroxyl group and the quinoline nitrogen with the target metal ion. This binding event restricts intramolecular rotation and can suppress non-radiative decay pathways, leading to an enhancement of fluorescence intensity—a "turn-on" response. core.ac.uk

One of the key processes that can be modulated by metal binding is excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. core.ac.uk The chelation of a metal ion can inhibit this process, leading to a change in the fluorescence properties of the molecule. core.ac.uk Additionally, the interaction can block radiationless transitions from the nπ* state, resulting in a prominent fluorescence enhancement. core.ac.uk The specific nature of the fluorophore-analyte interaction dictates the selectivity and sensitivity of the sensor.

The performance of a fluorescent chemosensor is evaluated based on several key metrics:

Selectivity: This refers to the ability of the sensor to bind to the target analyte in the presence of other potentially interfering species. For instance, some 8-hydroxyquinoline derivatives have shown high selectivity for Mg2+ over Ca2+, which is crucial for biological applications. nih.gov Similarly, sensors have been designed to be selective for Zn2+ over the often-coexisting and interfering Cd2+. nih.gov

Sensitivity: This is a measure of how much the fluorescence signal changes in response to a change in the analyte concentration. A highly sensitive sensor will exhibit a large change in fluorescence upon binding to the analyte. For example, an 8-hydroxyquinoline benzoate derivative showed a remarkable 1204-fold fluorescence enhancement in the presence of Hg2+. core.ac.uk

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably detected by the sensor. While specific LOD values for this compound were not found, the high sensitivity of related compounds suggests that low detection limits are achievable.

Role in Advanced Separation Technologies and Metal Extraction

The strong chelating ability of 8-hydroxyquinoline and its derivatives makes them effective agents for solvent extraction and separation of metal ions. smolecule.com This property is valuable in hydrometallurgy and analytical chemistry for the purification and quantification of metals. The difluoromethoxy group in this compound can influence its solubility in organic solvents and its extraction efficiency for specific metal ions.

The general principle involves the formation of a neutral metal-ligand complex that is more soluble in an organic phase than in the aqueous phase, allowing for the selective transfer of the metal ion from the aqueous to the organic layer. The efficiency and selectivity of this process depend on factors such as the pH of the aqueous phase, the nature of the organic solvent, and the specific structure of the quinoline derivative.

Corrosion Inhibition Mechanisms and Surface Protection Applications

8-Hydroxyquinoline and its derivatives are recognized as effective corrosion inhibitors for a variety of metals and alloys, including steel, aluminum, and copper, particularly in acidic environments. researchgate.net The inhibitory action arises from the ability of these molecules to adsorb onto the metal surface and form a protective film. researchgate.net

The adsorption process is typically a combination of physical and chemical interactions (physicochemical adsorption). researchgate.net The nitrogen and oxygen atoms in the 8-hydroxyquinoline structure have nonbonding electrons that can coordinate with the vacant d-orbitals of the metal atoms on the surface. researchgate.net This coordination, along with the formation of a barrier layer, impedes the electrochemical reactions that lead to corrosion. researchgate.net

Derivatives of 8-hydroxyquinoline often act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.net The presence of substituents on the quinoline ring can enhance the inhibition efficiency. For example, studies on 5-alkoxymethyl-8-hydroxyquinoline derivatives have shown high protection efficiencies for carbon steel in hydrochloric acid. nih.gov The difluoromethoxy group in this compound, with its electron-withdrawing nature, could potentially influence the adsorption mechanism and the stability of the protective film.

Table 2: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives

| Inhibitor | Metal | Corrosive Medium | Maximum Protection Efficiency (%) |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Carbon Steel | 1 M HCl | 94 |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | Carbon Steel | 1 M HCl | 89 |

| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | Carbon Steel | 1 M HCl | 81 |

Broader Applications in Materials Science and Functional Materials

The unique combination of a quinoline core and a difluoromethoxy group gives this compound the potential for a wide range of applications in materials science. Its ability to form stable complexes with various metal ions is a key feature that can be exploited in the development of new functional materials. smolecule.com These materials could have tailored electronic, optical, or magnetic properties.

The reactivity of the hydroxyl and quinoline nitrogen functional groups allows for the further chemical modification of this compound. smolecule.com This opens up possibilities for its incorporation into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs), to create materials with specific functionalities. For instance, related quinoline derivatives are considered as organic monomers for covalent organic frameworks (COFs), which are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. bldpharm.com

Future Research Directions and Unexplored Avenues for 8 Difluoromethoxy 4 Quinolinol

Development of Greener and More Sustainable Synthetic Protocols

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and significant byproduct formation. researchgate.netrsc.org Future research on 8-(difluoromethoxy)-4-quinolinol should prioritize the development of environmentally benign and efficient synthetic strategies.

Key areas for exploration include:

Catalyst Innovation: The use of nanocatalysts and nanocomposites offers a promising alternative for the efficient synthesis of quinolines, providing benefits such as mild reaction conditions, high functional group tolerance, and catalyst reusability. researchgate.net Research could focus on designing specific nanocatalysts, such as those based on earth-abundant metals, for the targeted synthesis of this compound. researchgate.net

Alternative Activation Methods: Non-traditional activation techniques are central to green chemistry. springernature.com Investigating the application of microwave irradiation, ultrasound, and high hydrostatic pressure (barochemistry) could lead to significantly reduced reaction times and energy consumption compared to conventional heating. rsc.orgspringernature.com For instance, microwave-assisted protocols have already proven effective for the synthesis of other quinolinol analogues. rsc.org

| Green Synthesis Approach | Potential Advantages for this compound |

| Nanocatalysis | High efficiency, reusability, mild conditions. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. rsc.org |

| High-Pressure Synthesis (Barochemistry) | Suitable for industrial scale-up, safe handling. springernature.com |

| Use of Green Solvents | Reduced environmental impact, elimination of harmful waste. rsc.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid and accurate prediction of molecular properties. scispace.comrroij.com For this compound, these computational tools represent a significant, yet largely untapped, opportunity.

Future research should focus on:

Property Prediction: ML models can be trained on existing data for quinoline and organofluorine compounds to predict key properties of this compound and its hypothetical derivatives. scispace.com This includes predicting absorption, distribution, metabolism, and excretion (ADME) profiles, which is crucial for assessing the drug-likeness of new compounds. scispace.com

De Novo Design: Generative AI models can design novel analogues of this compound with optimized property profiles. These models can explore a vast chemical space to identify candidates with enhanced biological activity or desired material characteristics.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can elucidate the relationship between the chemical structure of this compound derivatives and their biological activity. mdpi.com This can provide valuable insights for chemists to guide the synthesis of more potent and selective compounds. mdpi.com

| AI/ML Application | Objective | Potential Impact |

| Property Prediction (ADME) | Predict pharmacokinetic profiles of new analogues. scispace.com | Prioritize synthesis of compounds with favorable drug-like properties. |

| Generative Models | Design novel molecules with desired characteristics. | Accelerate the discovery of lead compounds for specific applications. |

| QSAR | Correlate chemical structure with biological activity. mdpi.com | Guide rational design of more effective molecules. mdpi.com |

Exploration of Novel Supramolecular Assemblies and Material Architectures

The 8-hydroxyquinoline (B1678124) scaffold is renowned for its ability to chelate a wide variety of metal ions, forming stable complexes with interesting photophysical properties. nih.govresearchgate.net This chelating ability, combined with the potential for hydrogen bonding and π–π stacking, makes this compound a promising building block for novel supramolecular assemblies and functional materials.

Unexplored avenues include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Investigating the coordination of this compound with various metal ions could lead to the formation of new MOFs or coordination polymers. These materials could exhibit interesting properties for applications in gas storage, catalysis, or sensing.

Fluorescent Chemosensors: The fluorescence of 8-hydroxyquinoline derivatives is often enhanced upon metal chelation. nih.gov This property could be harnessed to develop selective and sensitive fluorescent chemosensors for detecting specific metal ions in biological or environmental samples. The difluoromethoxy group may influence the selectivity and photophysical properties of such sensors.

Self-Assembling Materials: Research into the self-assembly of this compound could reveal the formation of unique nanostructures, such as gels, fibers, or vesicles. researchgate.net These materials could find applications in fields like organic electronics or drug delivery.

Interdisciplinary Collaborations for Expanding Applied Research Horizons

The diverse biological activities and material properties associated with the 8-hydroxyquinoline core suggest that the full potential of this compound can only be realized through interdisciplinary collaborations. nih.gov

Promising areas for collaborative research include:

Medicinal Chemistry and Biology: The 8-hydroxyquinoline scaffold is present in compounds with a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects. Collaborations between synthetic chemists and biologists are essential to synthesize and screen libraries of this compound derivatives for various therapeutic applications. The difluoromethoxy group could enhance metabolic stability and cell permeability, potentially leading to improved drug candidates.

Materials Science and Engineering: The potential of this compound and its metal complexes in materials science is vast. nih.gov Partnerships with materials scientists could explore their use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced functional materials. nih.gov

Agricultural Science: Some quinoline derivatives have shown promise as antifungal and insecticidal agents. nih.gov Collaboration with agricultural scientists could investigate the potential of this compound derivatives as novel crop protection agents.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What experimental frameworks support hypothesis-driven research on structure-activity relationships (SAR) for this compound?

- Guidance :

- Iterative SAR cycles : Synthesize analogs with systematic substituent variations (e.g., replacing difluoromethoxy with trifluoromethyl) and test bioactivity.

- Computational docking : Predict binding affinity to target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina.

- Data triangulation : Combine in vitro, in silico, and in vivo results to validate hypotheses .

Q. How can early-career researchers design robust kinetic studies for degradation pathways?

- Guidance : Use pseudo-first-order kinetics under controlled conditions (fixed pH, temperature). Monitor degradation via UV-Vis (λ_max ~270 nm for quinolinols) and validate with Arrhenius plots to extrapolate shelf-life. Include positive controls (e.g., unsubstituted 4-quinolinol) to benchmark stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.